molecular formula C24H23N3O B247726 [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone

[4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone

Cat. No. B247726
M. Wt: 369.5 g/mol
InChI Key: JSLIPQWMXKNJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone, also known as INM-176, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. INM-176 belongs to the class of indole-piperazine-naphthalene compounds and has been studied for its pharmacological properties.

Mechanism Of Action

The mechanism of action of [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone is not fully understood. However, it has been suggested that [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone may inhibit the activity of certain enzymes involved in the inflammation and tumor growth pathways. [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone has also been shown to induce apoptosis in cancer cells and inhibit the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects
[4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of NF-κB, a transcription factor involved in the inflammatory response. [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone in lab experiments is its potential therapeutic applications in various disease conditions. [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. However, one of the limitations of using [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone in lab experiments is its complex synthesis process, which may limit its availability and increase the cost of production.

Future Directions

There are several future directions for the research on [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone in animal models and humans. This will help to determine the optimal dosage and administration route for [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone in clinical trials. Another future direction is to investigate the potential therapeutic applications of [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone in other disease conditions, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to understand the mechanism of action of [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone and its interaction with other drugs and molecules.

Synthesis Methods

[4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone can be synthesized using a multi-step process that involves the reaction of 1-(naphthalen-1-yl)ethanone with ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-piperazinecarboxylate, followed by the reaction with indole-3-carboxaldehyde. The final product is obtained after purification and isolation steps.

Scientific Research Applications

[4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. [4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines.

properties

Product Name

[4-(1H-Indol-3-ylmethyl)-piperazin-1-yl]-naphthalen-1-yl-methanone

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H23N3O/c28-24(22-10-5-7-18-6-1-2-8-20(18)22)27-14-12-26(13-15-27)17-19-16-25-23-11-4-3-9-21(19)23/h1-11,16,25H,12-15,17H2

InChI Key

JSLIPQWMXKNJIM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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